molecular formula C23H17NO B14545843 1,3,6-Triphenylpyridin-2(1H)-one CAS No. 61923-95-3

1,3,6-Triphenylpyridin-2(1H)-one

Cat. No.: B14545843
CAS No.: 61923-95-3
M. Wt: 323.4 g/mol
InChI Key: DYBNKQXRIHMKNA-UHFFFAOYSA-N
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Description

1,3,6-Triphenylpyridin-2(1H)-one is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, with three phenyl groups attached to the pyridine ring, may impart specific chemical and physical properties that are valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Triphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Oxidation and Purification: The final compound may require oxidation and purification steps to achieve the desired purity and yield.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Triphenylpyridin-2(1H)-one may undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1,3,6-Triphenylpyridin-2(1H)-one may have applications in several scientific fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,6-Triphenylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound with a simpler structure.

    Phenylpyridines: Compounds with one or more phenyl groups attached to the pyridine ring.

    Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.

Uniqueness

1,3,6-Triphenylpyridin-2(1H)-one is unique due to the specific positioning of the phenyl groups on the pyridine ring, which may impart distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

61923-95-3

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

1,3,6-triphenylpyridin-2-one

InChI

InChI=1S/C23H17NO/c25-23-21(18-10-4-1-5-11-18)16-17-22(19-12-6-2-7-13-19)24(23)20-14-8-3-9-15-20/h1-17H

InChI Key

DYBNKQXRIHMKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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